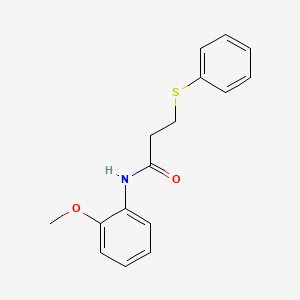
2-acetyl-1-naphthyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-naphthyl 4-methylbenzoate, also known as ANMB, is a chemical compound that has found applications in various fields such as pharmaceuticals, analytical chemistry, and material science. ANMB is a derivative of 1-naphthyl methyl ketone, and its synthesis involves the condensation of 2-acetylnaphthalene with 4-methylbenzoyl chloride.
Mecanismo De Acción
The mechanism of action of 2-acetyl-1-naphthyl 4-methylbenzoate is not well understood. However, it has been proposed that 2-acetyl-1-naphthyl 4-methylbenzoate acts as a chelating agent for metal ions such as copper and zinc. The chelation of metal ions by 2-acetyl-1-naphthyl 4-methylbenzoate leads to the formation of a fluorescent complex, which can be detected by spectroscopic methods.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-1-naphthyl 4-methylbenzoate are not well studied. However, it has been reported that 2-acetyl-1-naphthyl 4-methylbenzoate has low toxicity and does not show any significant cytotoxicity towards mammalian cells. 2-acetyl-1-naphthyl 4-methylbenzoate has been shown to inhibit the growth of some bacterial strains, which suggests that it may have potential applications as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-1-naphthyl 4-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has good solubility in organic solvents. 2-acetyl-1-naphthyl 4-methylbenzoate is stable under a wide range of conditions and can be stored for long periods without significant degradation. However, 2-acetyl-1-naphthyl 4-methylbenzoate has some limitations for lab experiments. It has limited water solubility, which can limit its applications in biological systems. 2-acetyl-1-naphthyl 4-methylbenzoate is also sensitive to light and air, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the research on 2-acetyl-1-naphthyl 4-methylbenzoate. One direction is the development of new synthetic methods for 2-acetyl-1-naphthyl 4-methylbenzoate and its derivatives. Another direction is the study of the mechanism of action of 2-acetyl-1-naphthyl 4-methylbenzoate and its interactions with metal ions and biological systems. The development of new applications for 2-acetyl-1-naphthyl 4-methylbenzoate in fields such as catalysis, material science, and pharmaceuticals is also an important future direction. Finally, the study of the toxicity and safety of 2-acetyl-1-naphthyl 4-methylbenzoate is important for its potential applications in biomedical research.
Métodos De Síntesis
The synthesis of 2-acetyl-1-naphthyl 4-methylbenzoate involves the reaction of 2-acetylnaphthalene with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-acetyl-1-naphthyl 4-methylbenzoate has found applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-acetyl-1-naphthyl 4-methylbenzoate has also been used as a ligand for the synthesis of metal complexes, which have found applications in catalysis and material science. 2-acetyl-1-naphthyl 4-methylbenzoate has been used as a building block for the synthesis of organic compounds with potential applications in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(2-acetylnaphthalen-1-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-13-7-9-16(10-8-13)20(22)23-19-17(14(2)21)12-11-15-5-3-4-6-18(15)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHMOJIADREHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)

![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)